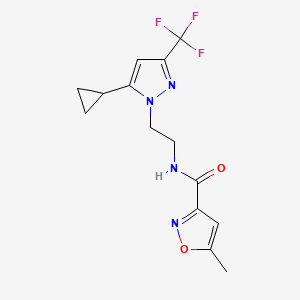

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is linked via an ethyl chain to a 5-methylisoxazole-3-carboxamide group. Its molecular formula is C₁₅H₁₆F₃N₅O₂, with a molecular weight of 355.32 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent introduces steric effects that may influence receptor binding.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2/c1-8-6-10(20-23-8)13(22)18-4-5-21-11(9-2-3-9)7-12(19-21)14(15,16)17/h6-7,9H,2-5H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKZWDATYXHVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole and isoxazole rings, followed by their functionalization and coupling. Common reagents used in these steps include cyclopropylamine, trifluoromethyl ketone, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs:

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a pyrazole moiety known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of 305.27 g/mol. Its structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.27 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

Research indicates that compounds containing pyrazole and isoxazole structures often exhibit inhibitory effects on specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and target interaction.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, derivatives that inhibit BRAF(V600E) have shown promising results in preclinical trials against melanoma cells. The compound's ability to disrupt signaling pathways critical for tumor growth suggests a mechanism involving competitive inhibition at the ATP-binding site of kinases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to other pyrazole derivatives. In vitro studies have demonstrated that these compounds can significantly reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole ring and modifications to the isoxazole moiety can lead to significant changes in potency and selectivity. For example, the introduction of bulky groups or electron-withdrawing groups like trifluoromethyl can enhance binding affinity to target proteins.

Case Study 1: Melanoma Treatment

In a study involving various pyrazole derivatives, this compound exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant melanoma cells. This suggests that structural modifications can lead to improved selectivity and efficacy against specific cancer types .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers such as TNF-α and IL-6 after treatment with the compound, supporting its therapeutic potential in inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Q: What methodological approaches are recommended for synthesizing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide? A: Synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with cyclopropyl-substituted pyrazole and 5-methylisoxazole-3-carboxylic acid derivatives.

Coupling : React intermediates under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) at 80–100°C for 6–12 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to isoxazole) and employ inert atmospheres (N₂/Ar) to prevent side reactions .

Basic: How is structural characterization performed?

Q: Which analytical techniques are critical for confirming the compound’s structural integrity? A: Key characterization methods include:

Basic: What assays evaluate its biological activity?

Q: What in vitro assays are standard for screening anticancer or antimicrobial activity? A: Common protocols:

- Anticancer : MTT assay on HeLa or MCF-7 cells; IC₅₀ calculated after 48-hour exposure. Include positive controls (e.g., cisplatin).

- Antimicrobial : Broth microdilution (MIC determination) against E. coli or S. aureus.

- Enzyme Inhibition : Kinase assays (e.g., EGFR) using fluorescence-based substrates. Validate with dose-response curves .

Advanced: How to resolve contradictory bioactivity data across studies?

Q: Discrepancies in reported IC₅₀ values for similar compounds exist. What strategies address this? A:

Purity Verification : Use HPLC (≥98% purity; C18 column, acetonitrile/water mobile phase).

Assay Standardization : Replicate under identical conditions (cell line passage number, serum concentration).

Structural Confirmation : Compare NMR data with literature to rule out isomerism or degradation.

Meta-Analysis : Correlate bioactivity with substituent effects (e.g., trifluoromethyl enhances lipophilicity) .

Advanced: What computational methods predict target interactions?

Q: How can molecular docking guide mechanistic studies? A:

- Target Selection : Prioritize kinases (e.g., BRAF) or inflammatory mediators (COX-2) based on structural analogs.

- Docking Workflow :

- Prepare ligand (compound) and receptor (PDB ID: e.g., 1M17) using AutoDock Tools.

- Run simulations with Lamarckian genetic algorithm (50 runs, 25M evaluations).

- Validate top poses with MD simulations (100 ns) to assess binding stability.

- Output Analysis : Hydrogen bonding with active-site residues (e.g., Asp104) and hydrophobic interactions with CF₃ groups suggest binding modes .

Advanced: How to improve solubility for in vivo studies?

Q: The compound’s poor aqueous solubility limits pharmacokinetic testing. What formulation strategies are viable? A:

- Co-Solvents : Use Cremophor EL or cyclodextrins (e.g., β-CD) in PBS (pH 7.4).

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (solvent evaporation method; 150–200 nm size via DLS).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .

Advanced: How to analyze metabolic stability?

Q: What in vitro models assess hepatic metabolism? A:

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.

- Metabolite ID : High-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What safety protocols handle this compound?

Q: Are there known hazards or handling guidelines? A:

- PPE : Nitrile gloves, lab coat, and fume hood for powder handling.

- Waste Disposal : Incinerate in EPA-approved containers (avoid aqueous release due to fluorinated groups).

- Acute Toxicity : LD₅₀ data from zebrafish embryos (FET assay) recommended before mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.